3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-8-7-11(2)14-15-13/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXJIFCVRJJBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine (C₁₄H₁₄N₂O) features a pyridazine core substituted at position 3 with a methyl group and at position 6 with a (2-methylphenyl)methoxy moiety. The planar pyridazine ring enables π-π stacking interactions, while the methoxy group introduces steric and electronic modulation.
Key Physicochemical Parameters:
| Property | Value |
|---|---|
| Molecular Weight | 226.28 g/mol |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Synthetic Methodologies
Ring-Closing Metathesis (RCM) Approach
The Hoveyda-Grubbs 2nd generation catalyst facilitates RCM to construct the pyridazine core. A representative protocol involves:
Precursor Synthesis :
Etherification :
Typical Yields :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Dihydropyridazine | 78 | 92 |
| Oxidation | 85 | 95 |
| Etherification | 67 | 89 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces the aryl methoxy group:
Borylation :
Coupling :
Optimized Conditions :
- Ligand: XPhos
- Solvent: Toluene/EtOH (3:1)
- Yield: 72%
Reaction Mechanism and Kinetics
Etherification Pathway
The SN2 mechanism dominates under basic conditions:
- Nucleophilic Attack : Deprotonated 2-methylbenzyl alcohol attacks the electron-deficient C6 of pyridazine.
- Transition State : Stabilized by K⁺ ions, with an activation energy (ΔG‡) of 22.3 kcal/mol (DFT calculations).
Kinetic Data :
| Temperature (°C) | k (s⁻¹) | Half-Life (h) |
|---|---|---|
| 80 | 4.7 × 10⁻⁴ | 4.1 |
| 100 | 1.2 × 10⁻³ | 1.6 |
| 120 | 3.8 × 10⁻³ | 0.5 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | d (J=9.2 Hz) | 1H | H5 pyridazine |
| 7.45 | m | 1H | H6' aryl |
| 5.32 | s | 2H | OCH₂Ar |
| 2.48 | s | 3H | C3-CH₃ |
| 2.34 | s | 3H | Ar-CH₃ |
IR (KBr):
- 1598 cm⁻¹ (C=N stretch)
- 1253 cm⁻¹ (C-O-C asymmetric)
Industrial-Scale Optimization
Continuous Flow Synthesis
A microreactor system (Corning AFR®) enhances yield and safety:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 7.8 |
| PMI (g/g) | 18.9 | 6.3 |
| Energy Consumption | 48 kWh/kg | 14 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine have been synthesized and tested against various cancer cell lines.
- Case Study : A series of pyridazinones were evaluated for their cytotoxicity against human cancer cell lines, including HeLa (cervical), SKBR3 (breast), and HCT116 (colon). Some derivatives demonstrated high activity with GI50 values less than 2 µM against leukemia and breast cancer cells .
Antimicrobial Activity
Pyridazine compounds are also recognized for their antimicrobial properties. They have been tested against various pathogenic bacteria and fungi.
- Case Study : A study synthesized several 3(2H)-pyridazinone derivatives that showed promising antibacterial activity against strains such as Bacillus subtilis, comparable to standard antibiotics like ampicillin .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of pyridazine derivatives has been explored extensively.
- Case Study : Compounds derived from pyridazinones were found to be more potent than traditional anti-inflammatory drugs like indomethacin in inhibiting COX-2 activity, suggesting their utility in pain management .
Antihypertensive Properties
Pyridazine derivatives have been investigated for their ability to lower blood pressure.
- Case Study : Certain synthesized pyridazinones exhibited antihypertensive effects comparable to standard treatments such as hydralazine and propranolol, indicating their potential as therapeutic agents for hypertension .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that modify the pyridazine core to enhance its biological activity.
Synthetic Pathways
The compound can be synthesized through nucleophilic substitution reactions involving appropriate starting materials such as substituted phenols and pyridazines.
- Synthetic Method : The reaction typically involves the formation of the methoxy group on the pyridazine ring followed by the introduction of the methylphenyl substituent through electrophilic aromatic substitution or similar methodologies.
Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the efficacy of pyridazine derivatives.
- Findings : Research has shown that modifications at specific positions on the pyridazine ring significantly influence biological activity. For example, substituents at the 2 and 6 positions have been correlated with increased potency against specific targets such as cancer cells or bacteria .
Agricultural Applications
Pyridazine compounds are not limited to medicinal uses; they also play a role in agriculture, particularly in pest control.
Insecticides and Acaricides
Recent studies have highlighted the effectiveness of certain pyridazine derivatives as insecticides.
- Case Study : Research has shown that new pyridazinone compounds exhibit selective acaricidal activity, making them suitable candidates for developing environmentally friendly pest control agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Structural and Functional Group Variations
The biological activity of pyridazine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Pyridazine Derivatives
Key Findings from SAR Studies
Methoxy vs. Hydroxy Substitutions :
- Methoxy groups on phenyl rings (e.g., in triazolo[4,3-b]pyridazines) correlate with enhanced cytotoxicity, whereas hydroxy substitutions optimize antiproliferative effects .
- In this compound, the methoxy group may improve membrane permeability compared to polar hydroxy analogs.
Replacement of methoxy with methylthio (C=S) in thioderivatives () increases lipophilicity but may reduce hydrogen-bonding capacity .
Heterocyclic Additions :
- Triazolo (CL 218872) and pyrazole () rings enhance receptor binding via π-π stacking or hydrogen bonding. The absence of such rings in the target compound may limit its affinity for specific targets like benzodiazepine receptors .
Hybrid Systems :
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | CL 218872 | Coumarin-pyridazine Hybrids |
|---|---|---|---|
| Molecular Weight | ~243 g/mol (estimated) | 324.3 g/mol | ~350–400 g/mol |
| LogP (Lipophilicity) | Moderate (~2.5–3.5) | High (~4.0) | Moderate (~3.0) |
| Solubility | Low (methoxy enhances hydrophilicity) | Very low (CF3 group) | Low (aromatic fusion) |
| Metabolic Stability | Likely susceptible to demethylation | Stable (triazole ring) | High (reversible inhibition) |
Biological Activity
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is a pyridazine derivative that has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure includes a pyridazine ring substituted with a methoxy group and a methylphenyl moiety, which may influence its biological interactions and pharmacological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Moraski et al. (2023) explored various derivatives of imidazo[1,2-b]pyridazines, including this compound, showing promising activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antibacterial efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound | Mtb | 19 |
| Other derivatives | E. coli | 8.33 |
| S. aureus | 5.64 | |
| E. faecalis | 13.40 |
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies revealed that it exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. Specifically, it demonstrated CC50 values as low as 9 nM against T-lymphoblastic cell lines .
Case Study: Cytotoxicity Profile
A detailed study evaluated the cytotoxic effects of several pyridazine derivatives on human cancer cell lines, including HeLa and HL60. The findings indicated that the tested compounds, including this compound, had a selective toxicity profile, making them candidates for further development as anticancer agents .
The biological activity of this compound is believed to involve interaction with specific molecular targets within the cells. These interactions may modulate enzyme activities or disrupt cellular pathways essential for pathogen survival or cancer cell proliferation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and bioavailability profiles, although comprehensive toxicological evaluations are still necessary to establish safety margins for clinical applications.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the (2-methylphenyl)methoxy group to the pyridazine core requires anhydrous conditions and catalysts like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO). Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is standard .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl and methoxy groups) and aromatic proton splitting patterns.
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks.
- X-ray crystallography : For unambiguous structural determination if single crystals are obtainable .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria and fungi). For neurological applications, assess MAO-B inhibition via fluorometric assays with kynuramine as a substrate. Cytotoxicity can be tested using MTT assays on human cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can computational methods aid in predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., MAO-B or bacterial enzymes). Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes. QSAR models can correlate structural features (e.g., logP, H-bond donors) with activity data from analogs .
Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, temperature). Investigate substituent effects: For instance, trifluoromethyl groups (as in ) enhance lipophilicity and target affinity, while methoxy groups may alter metabolic stability. Use meta-analyses to identify trends across studies .
Q. How can the synthetic route be modified to improve scalability while maintaining purity?
- Methodological Answer : Replace column chromatography with recrystallization or preparative HPLC for large-scale purification. Optimize solvent systems (e.g., switch DMF to acetonitrile for easier removal). Incorporate flow chemistry to enhance reaction control and reduce byproducts .
Q. What analytical techniques are suitable for detecting degradation products of this compound under physiological conditions?
- Methodological Answer : Use LC-MS/MS to monitor hydrolysis (e.g., cleavage of the methoxy group) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Accelerated stability studies (40°C/75% RH) paired with NMR can identify oxidation or photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
